(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride
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Overview
Description
(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H6Cl3N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is used as a building block in organic synthesis for the preparation of various heterocyclic compounds .
Biology: In biological research, the compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- (3,5-Dichloropyridazin-4-yl)methanamine hydrochloride
- (3,6-Dichloropyridine-4-yl)methanamine hydrochloride
- (3,6-Dichloropyrimidin-4-yl)methanamine hydrochloride
Uniqueness: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and has a broader range of applications in scientific research .
Properties
IUPAC Name |
(3,6-dichloropyridazin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-4-1-3(2-8)5(7)10-9-4;/h1H,2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKRBNAAIFNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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